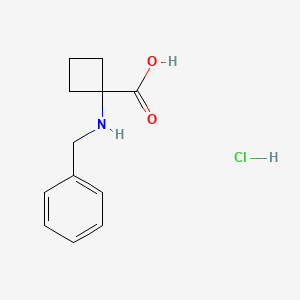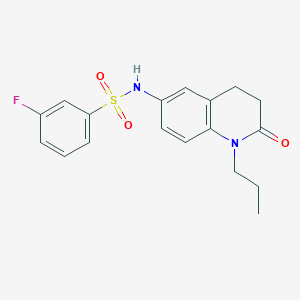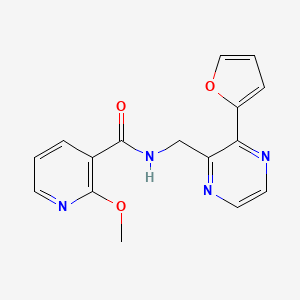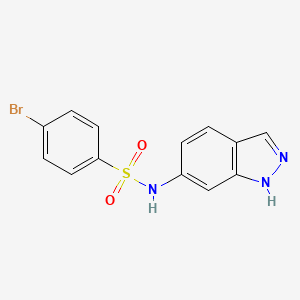
1-propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of urea derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by modulating various signaling pathways. For example, the compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. Additionally, the compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
1-Propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea has been shown to have various biochemical and physiological effects. In one study, the compound was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the compound was found to increase the levels of anti-inflammatory cytokines such as IL-10. In another study, the compound was found to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea in lab experiments is its potential therapeutic applications. The compound has shown promising results in various scientific research studies and may be useful in the development of new drugs. However, one of the limitations of using the compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of 1-propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea. One direction is to further investigate the mechanism of action of the compound and its potential therapeutic applications. Another direction is to develop new synthesis methods that can improve the yield and purity of the compound. Additionally, future research may focus on improving the solubility and bioavailability of the compound to enhance its efficacy. Finally, the compound may be studied in combination with other drugs to determine its potential synergistic effects.
Synthesis Methods
1-Propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea has been synthesized using various methods. One of the most common methods involves the reaction of 3-(thiophen-3-yl)-1H-pyrazole-1-carboxylic acid with propylamine in the presence of thionyl chloride. The resulting product is then treated with urea to yield 1-propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea.
Scientific Research Applications
1-Propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea has shown potential therapeutic applications in various scientific research studies. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In one study, the compound was found to inhibit the growth of cancer cells by inducing apoptosis. In another study, the compound was found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use in the treatment of diabetes by improving insulin sensitivity.
properties
IUPAC Name |
1-propyl-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-2-5-14-13(18)15-6-8-17-7-3-12(16-17)11-4-9-19-10-11/h3-4,7,9-10H,2,5-6,8H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUJISGGAZBRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCN1C=CC(=N1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2461687.png)



![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2461694.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2461695.png)

![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2461702.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461704.png)
![5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2461705.png)

![N-[(4-methylphenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2461708.png)

